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molecular formula C8H6N2O B8802370 Benzeneacetonitrile, alpha-(hydroxyimino)-

Benzeneacetonitrile, alpha-(hydroxyimino)-

Cat. No. B8802370
M. Wt: 146.15 g/mol
InChI Key: MJCQFBKIFDVTTR-UHFFFAOYSA-N
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Patent
US04014915

Procedure details

A solution of 2-hydroxyimino-2-phenylacetonitrile (7.3 g.) and dimethylaniline (6.0 g) in a mixture of benzene (50 ml) and dioxane (5 ml.) was added dropwise to a solution of phosgene (5.5 g.) in benzene (50 ml.) over 1 hour at 3° to 5° C. The mixture was stirred for 3.5 hours at the same temperature and allowed to stand overnight. A solution of tert-butyl alcohol (7.4 g.) and pyridine (5.0 ml.) in benzene (20 ml.) was added dropwise for 1 hour under ice-cooling to the resultant solution containing 2-chlorocarbonyloxyimino2-phenylacetonitrile. The resultant mixture was stirred for 4 hours at the same temperature, and pyridine (3.0 ml.) was added dropwise thereto. The mixture was then stirred for 1 hour at room temperature and allowed to stand overnight. Water was added thereto and the organic layer was separated. The organic layer was then washed with 1N hydrochloric acid (3 times), a sodium chloride aqueous solution, a sodium bicarbonate aqueous solution (twice) and a sodium chloride aqueous solution (twice) and concentrated. The residue was allowed to stand to obtain crystals. The crystals were triturated in aqueous methanol, collected by filtration, washed with n-hexane and dried to give 2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile (7.0 g.), mp 84° to 86° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
7.4 g
Type
solvent
Reaction Step Two
Quantity
7.3 g
Type
reactant
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
5.5 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
2-chlorocarbonyloxyimino2-phenylacetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
3 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
ON=[C:3]([C:6]1[CH:11]=CC=C[CH:7]=1)C#N.CN(C)C1C=CC=CC=1.C(Cl)(Cl)=[O:22].Cl[C:26]([O:28][N:29]=[C:30]([C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1)[C:31]#[N:32])=[O:27]>C1C=CC=CC=1.O1CCOCC1.O.N1C=CC=CC=1.C(O)(C)(C)C>[C:6]([O:27][C:26]([O:28][N:29]=[C:30]([C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1)[C:31]#[N:32])=[O:22])([CH3:11])([CH3:7])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
7.4 g
Type
solvent
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
7.3 g
Type
reactant
Smiles
ON=C(C#N)C1=CC=CC=C1
Name
Quantity
6 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
5.5 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
2-chlorocarbonyloxyimino2-phenylacetonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)ON=C(C#N)C1=CC=CC=C1
Step Seven
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3.5 hours at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
The mixture was then stirred for 1 hour at room temperature
Duration
1 h
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
The organic layer was then washed with 1N hydrochloric acid (3 times)
CONCENTRATION
Type
CONCENTRATION
Details
a sodium chloride aqueous solution, a sodium bicarbonate aqueous solution (twice) and a sodium chloride aqueous solution (twice) and concentrated
CUSTOM
Type
CUSTOM
Details
to obtain crystals
CUSTOM
Type
CUSTOM
Details
The crystals were triturated in aqueous methanol
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
washed with n-hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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